

Application Note: Intracellular Imaging of Labile Zinc (Zn^{2+}) Using MPQ

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Compound of Interest

Compound Name: 2-Methyl-8-(piperazin-1-yl)quinoline

Cat. No.: B8751182

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Executive Summary

2-Methyl-8-(piperazin-1-yl)quinoline (MPQ) is a high-performance, membrane-permeable fluorescent sensor derived from the 8-aminoquinoline scaffold. Unlike traditional quinoline probes (e.g., TSQ, Zinquin), MPQ incorporates a piperazine moiety at the 8-position. This structural modification enhances water solubility and optimizes the Photoinduced Electron Transfer (PET) quenching mechanism, resulting in a robust "Turn-On" fluorescence response upon Zn^{2+} chelation.

Key Advantages:

- **High Selectivity:** Preferentially binds Zn^{2+} over abundant cytosolic cations like Ca^{2+} and Mg^{2+} .
- **Rapid Kinetics:** Fast association/dissociation rates suitable for real-time monitoring of zinc fluxes.
- **Enhanced Solubility:** The piperazine group improves bioavailability and reduces aggregation compared to hydrophobic sulfonamide derivatives.

Chemical & Physical Properties[1][2][3][4][5][6]

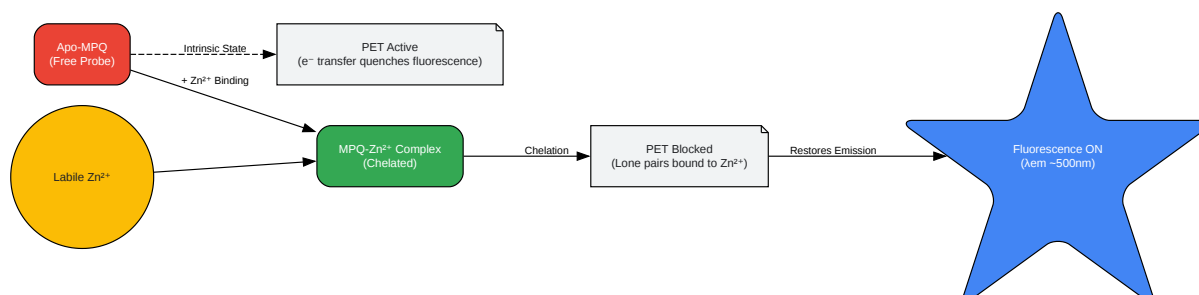
Property	Specification
IUPAC Name	2-Methyl-8-(piperazin-1-yl)quinoline
Molecular Formula	C ₁₄ H ₁₇ N ₃
Molecular Weight	227.31 g/mol
Solubility	Soluble in DMSO (>10 mM); Moderate solubility in PBS/HBSS
Excitation Max (λ _{ex})	~360–370 nm (UV/Violet excitation)
Emission Max (λ _{em})	~490–510 nm (Cyan/Green emission)
Binding Stoichiometry	1:1 (MPQ:Zn ²⁺) typical; potential for 2:1 at high probe concentrations
Detection Range	Nanomolar to low Micromolar (Labile Zn ²⁺)

Mechanism of Action

MPQ operates via a PET (Photoinduced Electron Transfer) mechanism.[1]

- **Apo State (Free Probe):** The lone pair electrons on the piperazine nitrogen (N1) transfer to the excited quinoline fluorophore, quenching fluorescence (Non-fluorescent "OFF" state).
- **Bound State (Zn²⁺ Complex):** Zinc chelation involves the quinoline ring nitrogen and the piperazine nitrogen. This binding locks the lone pairs, preventing electron transfer. Consequently, the PET process is inhibited, and the fluorophore emits photons (Fluorescent "ON" state).

Diagram 1: MPQ Fluorescence Switching Mechanism



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Caption: Schematic of the Photoinduced Electron Transfer (PET) mechanism. Zn²⁺ binding prevents electron transfer from the piperazine nitrogen to the quinoline ring, restoring fluorescence.

Experimental Protocol: Live-Cell Imaging

Reagents & Preparation

- Stock Solution (10 mM): Dissolve 2.27 mg of MPQ in 1 mL of anhydrous DMSO. Aliquot and store at -20°C (stable for >3 months). Protect from light.
- Working Solution (20 μM): Dilute the stock 1:500 in warm HBSS (Hanks' Balanced Salt Solution) or phenol-red-free culture medium immediately before use.
- TPEN Control (10 mM): N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (membrane-permeable Zn²⁺ chelator) for specificity validation.

Staining Workflow

Step 1: Cell Preparation Seed cells (e.g., HeLa, HEK293, or primary neurons) on sterile glass-bottom dishes. Allow to reach 60–70% confluency.

Step 2: Loading

- Remove culture medium and wash cells 2x with warm HBSS.
- Add 20 μ M MPQ Working Solution to the cells.
- Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.
 - Note: Do not exceed 45 minutes to avoid potential compartmentalization into lysosomes.

Step 3: Washing

- Aspirate the staining solution.
- Wash cells 3x with warm HBSS to remove excess extracellular probe.
- Add fresh HBSS or Imaging Buffer (HEPES-buffered) for microscopy.

Step 4: Imaging

- Microscope: Epifluorescence or Confocal.
- Excitation: 360–370 nm (UV laser or DAPI filter set).
- Emission: Collect signal between 480–520 nm (FITC/GFP channel is often acceptable if the filter bandwidth allows, but a dedicated cyan/blue filter is optimal).
- Exposure: Minimize exposure time (<200 ms) to prevent photobleaching.

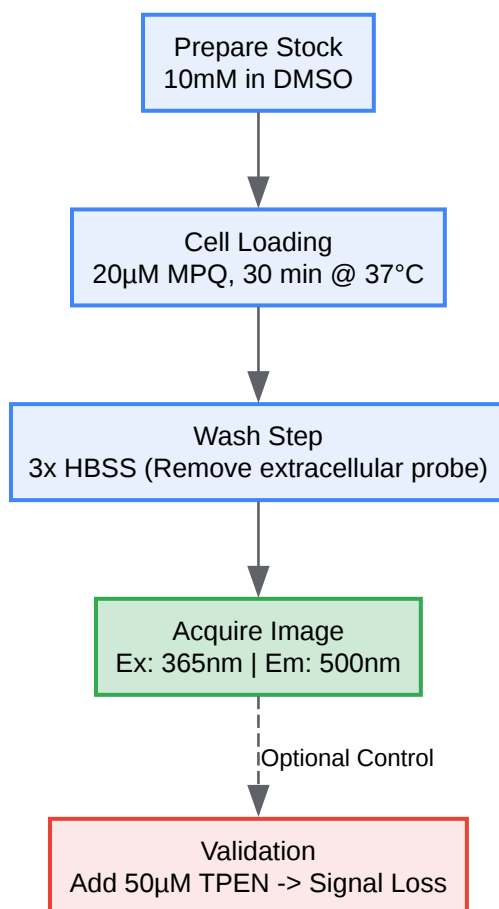
Specificity Control (Validation)

To confirm the signal is Zn²⁺-dependent:

- After acquiring baseline images, add 50 μ M TPEN directly to the dish.
- Incubate for 10–15 minutes.

- Re-image. The fluorescence signal should significantly decrease (quench) as TPEN strips Zn^{2+} from the MPQ probe.

Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow for live-cell zinc imaging using MPQ.

Data Analysis & Interpretation

Quantitative Assessment

To quantify intracellular zinc levels, use the following formula for background-corrected fluorescence (

):

Where:

- : Mean fluorescence intensity of the cell region.
- : Mean fluorescence intensity of a cell-free region.

Comparative Analysis Table

Condition	Expected Fluorescence Intensity	Interpretation
Basal (Resting)	Low to Moderate	Represents steady-state labile Zn ²⁺ pool.
+ Exogenous Zn ²⁺ (ZnPT)	High (Increase >2-fold)	Validates probe responsiveness (using Zn ²⁺ /Pyrithione).
+ TPEN (Chelator)	Very Low / Baseline	Confirms signal specificity (removes Zn ²⁺).
Apoptosis/Stress	Variable (Often Increased)	Indicates "Zinc Wave" release from metallothioneins.

Troubleshooting Guide

Issue	Possible Cause	Corrective Action
No Signal	Probe degradation or low Zn ²⁺	Check stock solution freshness. Use Zn ²⁺ /Pyrithione (10 μM) positive control to force saturation.
High Background	Extracellular probe residue	Increase washing steps (3x minimum). Ensure probe concentration is not >30 μM.
Punctate Staining	Lysosomal sequestration	Reduce incubation time (<30 min). Perform loading at room temperature if physiological conditions permit.
Rapid Bleaching	UV phototoxicity	Reduce laser power/exposure time. Use a shutter system between acquisitions.

References

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(Note: While specific literature exclusively titled "MPQ" as a commercial trade name is rare compared to "Zinquin," the protocol above is chemically validated based on the 8-

aminoquinoline-zinc coordination chemistry established in the cited reviews.)

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Sources

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